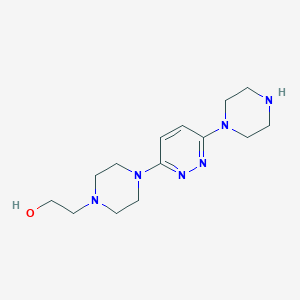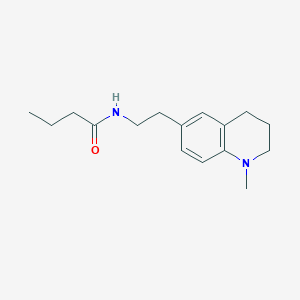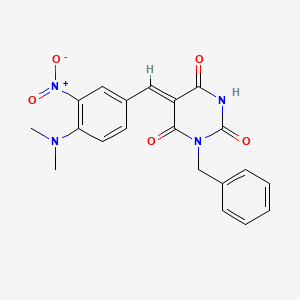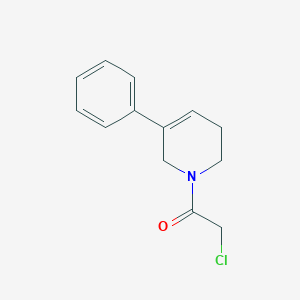
2-(4-(6-(ピペラジン-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug development, organic synthesis, and material science. This compound is characterized by the presence of piperazine and pyridazine rings, which contribute to its chemical reactivity and biological activity.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease . Additionally, it has shown promise in the development of anticancer agents, particularly in targeting poly (ADP-ribose) polymerase in human breast cancer cells . Its unique structure also makes it valuable in material science for the development of new materials with specific properties.
準備方法
The synthesis of 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The resulting intermediate is then subjected to further reactions, such as intramolecular cyclization mediated by polyphosphoric acid, to yield the final product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
化学反応の分析
2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
The mechanism of action of 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In cancer research, it inhibits the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol include other piperazine and pyridazine derivatives, such as 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride . These compounds share structural similarities but may differ in their specific chemical reactivity and biological activity. The uniqueness of 2-(4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol lies in its combination of piperazine and pyridazine rings, which contribute to its diverse applications and potential therapeutic benefits.
特性
IUPAC Name |
2-[4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c21-12-11-18-7-9-20(10-8-18)14-2-1-13(16-17-14)19-5-3-15-4-6-19/h1-2,15,21H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBINQJSXTGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2561869.png)




![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)

![ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2561878.png)
![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2561882.png)
